

Application Notes and Protocols for 2-Benzyloxy-5-chlorophenylboronic acid

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Compound of Interest

Compound Name: 2-Benzyloxy-5-chlorophenylboronic acid

Cat. No.: B150926

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Introduction

2-Benzyloxy-5-chlorophenylboronic acid is a versatile synthetic intermediate widely employed in organic synthesis and medicinal chemistry.^[1] Its utility stems from the presence of a boronic acid moiety, which readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the facile construction of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.^[1] The benzyloxy and chloro substituents on the phenyl ring provide handles for further functionalization and influence the electronic properties of the molecule, making it a valuable building block in the development of pharmaceuticals and advanced materials.^[1]

This document provides detailed protocols for the synthesis of **2-Benzyloxy-5-chlorophenylboronic acid** and its application in Suzuki-Miyaura cross-coupling reactions. Additionally, it explores its potential application in the development of enzyme inhibitors, specifically targeting Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.

Chemical Properties and Data

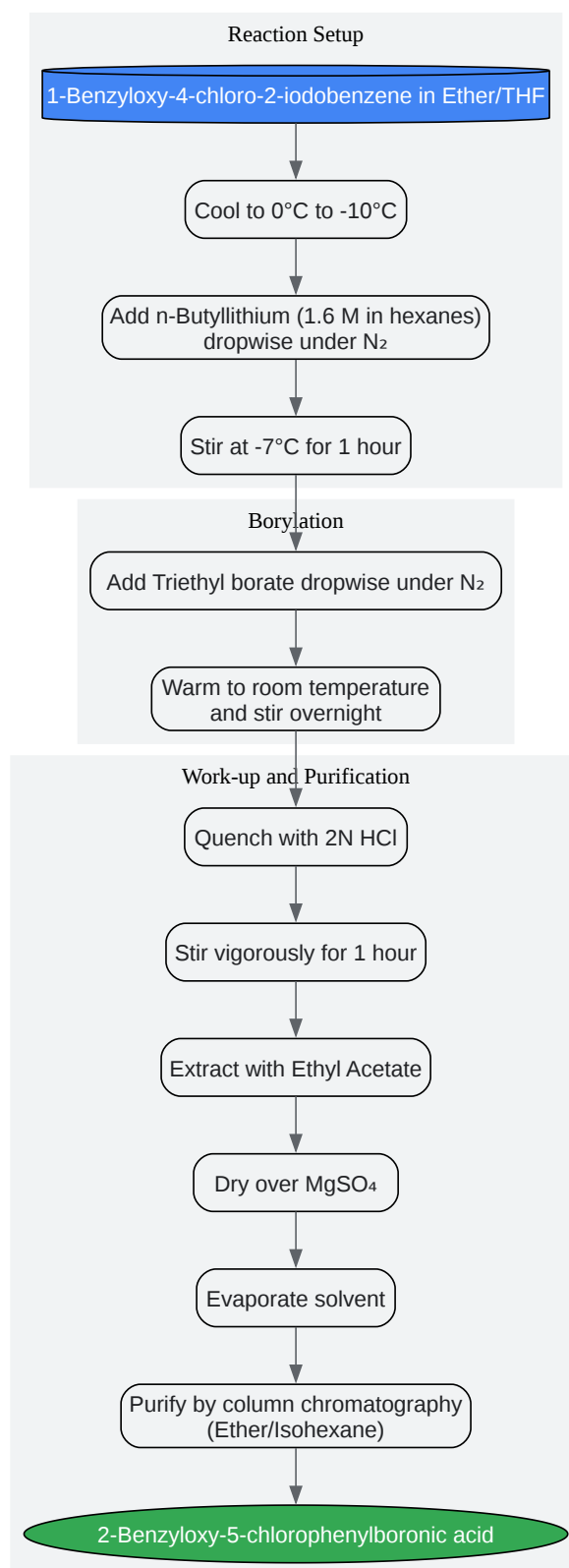
Property	Value	Reference
CAS Number	612832-83-4	[1]
Molecular Formula	C ₁₃ H ₁₂ BClO ₃	[1]
Molecular Weight	262.50 g/mol	[1]
Appearance	White to off-white crystalline powder	
Melting Point	110 °C (lit.)	
Purity	95 - 105% (Assay by titration)	
Storage	Store at room temperature	

Experimental Protocols

Protocol 1: Synthesis of 2-Benzyloxy-5-chlorophenylboronic acid

This protocol outlines a common method for the synthesis of **2-Benzyloxy-5-chlorophenylboronic acid** from the corresponding aryl halide.

Workflow for the Synthesis of **2-Benzyloxy-5-chlorophenylboronic acid**



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Caption: A schematic workflow for the synthesis of **2-Benzyloxy-5-chlorophenylboronic acid**.

Materials:

- 1-Benzyloxy-4-chloro-2-iodobenzene
- n-Butyllithium (n-BuLi), 1.6 M solution in hexanes
- Triethyl borate
- Anhydrous diethyl ether
- Anhydrous tetrahydrofuran (THF)
- 2N Hydrochloric acid (HCl)
- Ethyl acetate
- Magnesium sulfate (MgSO₄), anhydrous
- Silica gel for column chromatography
- Ether/Isohexane mixture (e.g., 50:50)

Procedure:

- Dissolve 1-Benzyloxy-4-chloro-2-iodobenzene (1.0 eq) in a mixture of anhydrous diethyl ether and THF (e.g., 100:30 v/v) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
- Cool the solution to between 0 °C and -10 °C using an ice-salt bath.
- Under a nitrogen atmosphere, slowly add n-butyllithium (1.1 eq) dropwise over 15 minutes, maintaining the internal temperature below -5 °C.
- After the addition is complete, warm the reaction mixture to -7 °C and stir for 1 hour.
- While maintaining the nitrogen atmosphere, add triethyl borate (2.0 eq) dropwise.
- Remove the cooling bath and allow the reaction mixture to warm to room temperature and stir overnight.

- Quench the reaction by the slow addition of 2N HCl (sufficient volume to neutralize the mixture).
- Stir the mixture vigorously for 1 hour at room temperature.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter and evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using an ether/isohexane mixture as the eluent to yield **2-Benzyloxy-5-chlorophenylboronic acid**.

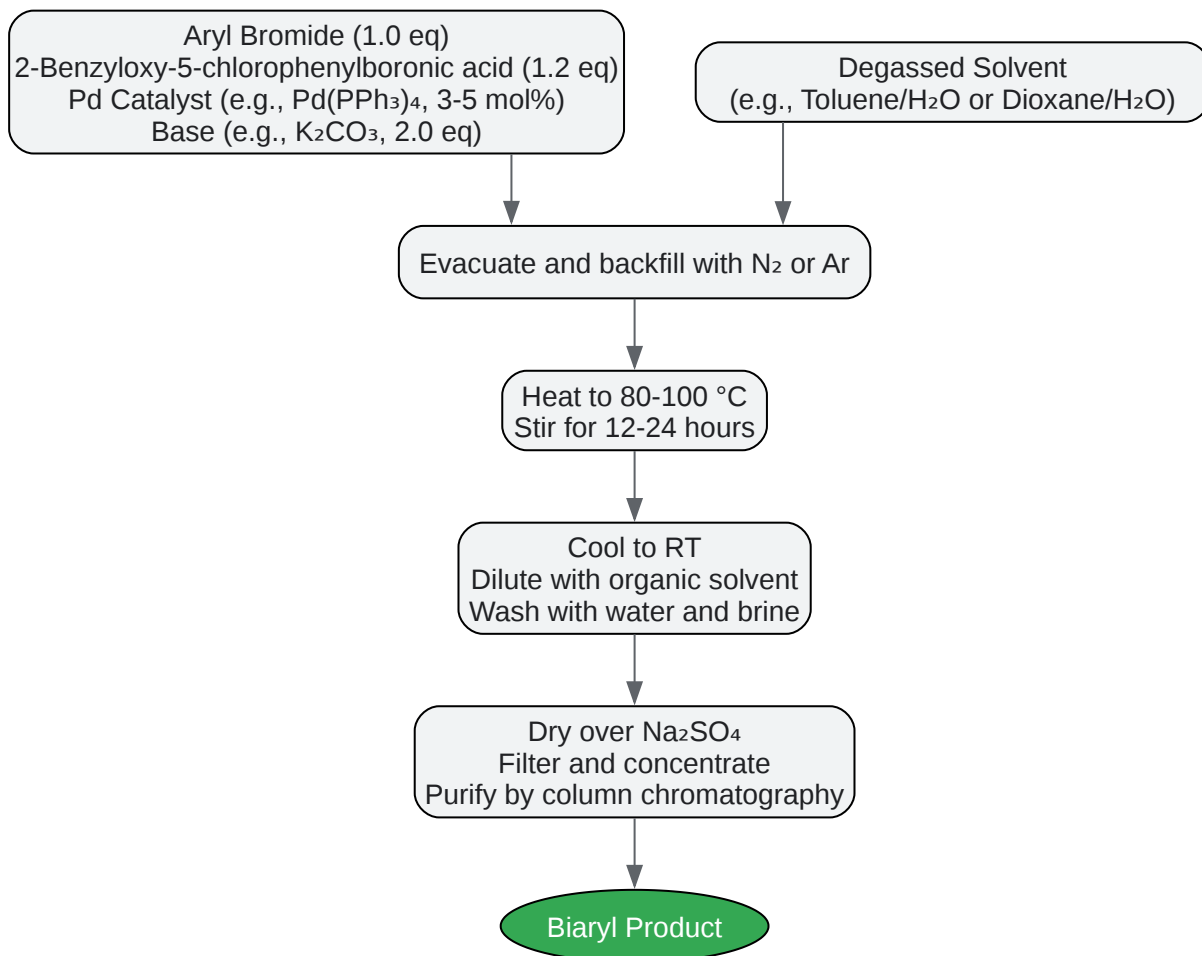
Quantitative Data:

Starting Material	Product	Yield
1-Benzyloxy-4-chloro-2-iodobenzene	2-Benzyloxy-5-chlorophenylboronic acid	~74%

Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Benzyloxy-5-chlorophenylboronic acid with an Aryl Bromide

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction to form a biaryl compound.

General Workflow for Suzuki-Miyaura Coupling



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Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

- Aryl bromide (or other aryl halide/triflate)
- **2-Benzyloxy-5-chlorophenylboronic acid**

- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Pd(OAc)₂ with a phosphine ligand)
- Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄))
- Degassed solvent system (e.g., Toluene/Water, 1,4-Dioxane/Water)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Organic solvent for extraction (e.g., Ethyl acetate)
- Brine (saturated aqueous NaCl solution)
- Silica gel for column chromatography

Procedure:

- To an oven-dried flask, add the aryl bromide (1.0 eq), **2-Benzoyloxy-5-chlorophenylboronic acid** (1.1-1.5 eq), palladium catalyst (e.g., 3-5 mol%), and base (2.0-3.0 eq).
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer successively with water and brine.

- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the pure biaryl product.

Representative Reaction Conditions for Suzuki-Miyaura Coupling:

Aryl Halide Partner	Catalyst / Ligand	Base	Solvent	Temperature (°C)	Expected Yield
4-Bromotoluene	Pd(PPh ₃) ₄	K ₂ CO ₃	Toluene/H ₂ O	90	Good to Excellent
1-Bromo-4-nitrobenzene	Pd(OAc) ₂ / SPhos	K ₃ PO ₄	1,4-Dioxane/H ₂ O	100	Good to Excellent
2-Bromopyridine	Pd ₂ (dba) ₃ / XPhos	Cs ₂ CO ₃	THF/H ₂ O	80	Moderate to Good
4-Chloroanisole	Pd(OAc) ₂ / Buchwald Ligand	K ₃ PO ₄	t-BuOH/H ₂ O	100	Moderate to Good

Note: Yields are illustrative and depend on the specific substrates and precise reaction conditions. Optimization may be required.

Application in Medicinal Chemistry: Targeting Monoamine Oxidase B (MAO-B)

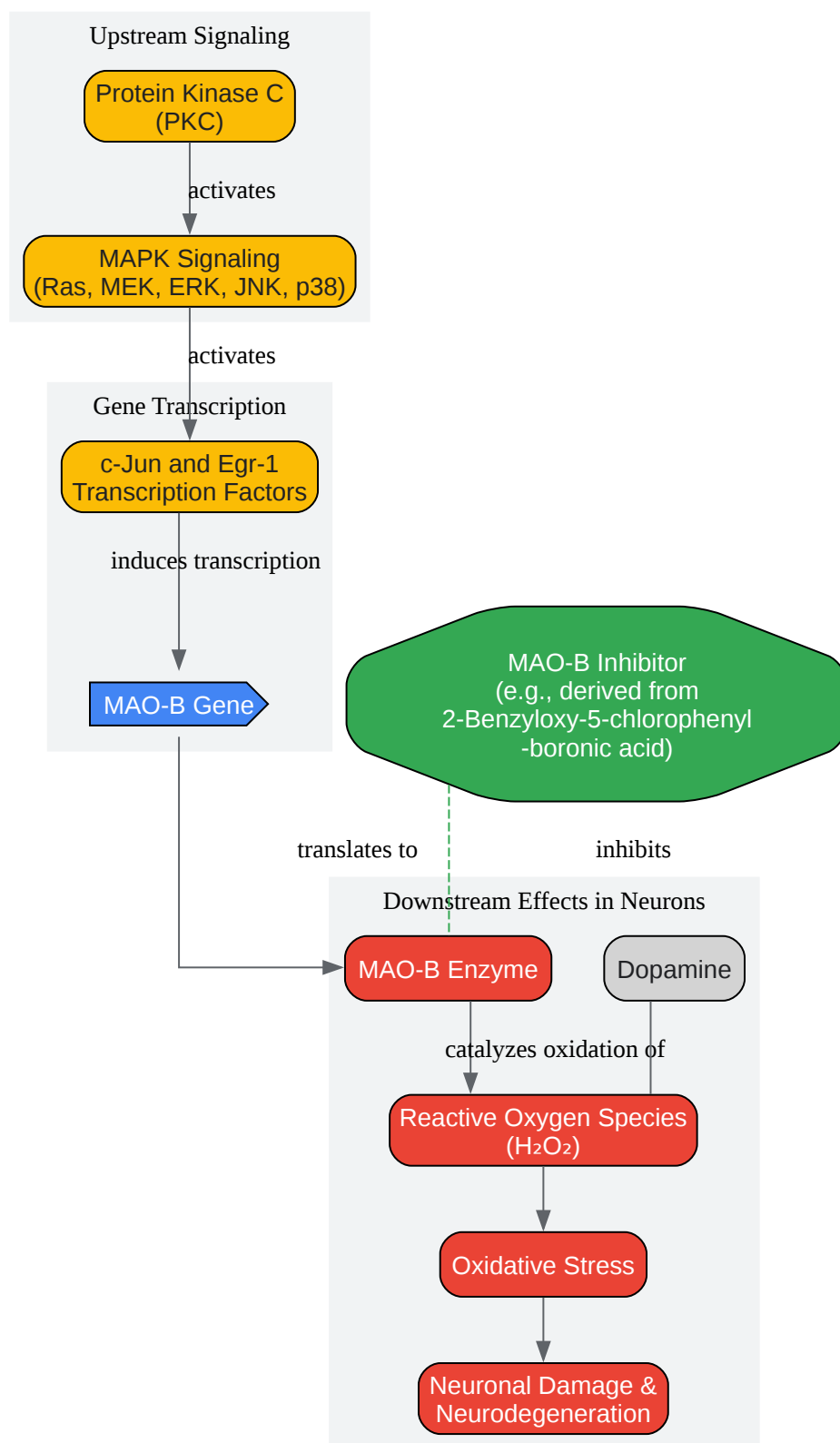
Derivatives synthesized from **2-Benzyloxy-5-chlorophenylboronic acid** are of interest in drug discovery, particularly in the development of enzyme inhibitors. One such target is Monoamine Oxidase B (MAO-B), a mitochondrial enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters, including dopamine.^{[2][3]}

Elevated MAO-B activity is associated with several neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease.^{[4][5][6]} The oxidative deamination of dopamine

by MAO-B produces hydrogen peroxide (H_2O_2), a reactive oxygen species (ROS) that contributes to oxidative stress and neuronal cell death.^[7] Therefore, inhibitors of MAO-B can increase dopamine levels in the brain and may also exhibit neuroprotective effects by reducing oxidative stress.^{[2][6]}

The biaryl structures accessible through Suzuki-Miyaura coupling of **2-Benzyloxy-5-chlorophenylboronic acid** can serve as scaffolds for the design of novel MAO-B inhibitors. The benzyloxy group, in particular, is a feature found in some known MAO-B inhibitors.

Signaling Pathway Implicated in MAO-B Regulation and Neurodegeneration



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Caption: The role of MAO-B in neurodegeneration and the point of intervention for MAO-B inhibitors.[8][9][10]

This pathway illustrates how external signals can lead to the expression of the MAO-B enzyme.[9][10] In the context of neurodegenerative diseases, the overactivity of MAO-B leads to increased oxidative stress through the breakdown of dopamine, ultimately causing neuronal damage.[7] MAO-B inhibitors, potentially synthesized using **2-Benzoyloxy-5-chlorophenylboronic acid** as a starting material, can block this enzymatic activity, thereby protecting neurons.

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